N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Description
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.408. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar triazolothiadiazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been reported to interact with various target receptors .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The stability of similar compounds has been studied, showing that they exhibit remarkable thermal stabilities .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are known to interact with different target receptors due to their ability of hydrogen bond accepting and donating characteristics .
Cellular Effects
They can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and cofactors .
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-12-20-21-17-7-8-18(22-25(12)17)24-9-13(10-24)23(2)19(26)16-11-27-14-5-3-4-6-15(14)28-16/h3-8,13,16H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGMOWKCORLBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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